molecular formula C18H16O4 B2853473 benzyl 8-methoxy-2H-chromene-3-carboxylate CAS No. 338420-69-2

benzyl 8-methoxy-2H-chromene-3-carboxylate

Cat. No. B2853473
CAS RN: 338420-69-2
M. Wt: 296.322
InChI Key: RKJKPZSLVLWSNP-UHFFFAOYSA-N
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Description

Benzyl 8-methoxy-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C18H16O4 . It has a molecular weight of 296.32 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for benzyl 8-methoxy-2H-chromene-3-carboxylate is 1S/C18H16O4/c1-20-16-9-5-8-14-10-15 (12-21-17 (14)16)18 (19)22-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

Benzyl 8-methoxy-2H-chromene-3-carboxylate is a solid substance . It has a molecular weight of 296.32 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Pharmaceutical Research: Anticoagulant Development

Benzyl 8-methoxy-2H-chromene-3-carboxylate belongs to the coumarin family, which has been historically significant in the development of anticoagulant drugs . Coumarins, such as warfarin, are well-known for their ability to inhibit vitamin K epoxide reductase, an enzyme crucial for the synthesis of vitamin K-dependent clotting factors. Research into derivatives of benzyl 8-methoxy-2H-chromene-3-carboxylate could lead to the development of new anticoagulants with improved efficacy and safety profiles.

Cancer Research: Cell Growth Inhibition

Studies have shown that certain coumarin derivatives exhibit the ability to inhibit the growth of cancer cells . Benzyl 8-methoxy-2H-chromene-3-carboxylate, with its coumarin core, may serve as a lead compound for the synthesis of novel anticancer agents. Its structure could be modified to target specific cancer cell lines, making it a valuable asset in oncological pharmacology.

Green Chemistry: Synthesis of Heterocycles

The synthesis of coumarin derivatives, including benzyl 8-methoxy-2H-chromene-3-carboxylate, can be achieved under green chemistry conditions . This includes using environmentally benign solvents and catalysts, which is crucial for sustainable chemical practices. The compound’s synthesis could serve as a model for developing eco-friendly synthetic routes for other complex organic molecules.

Material Science: Organic Light-Emitting Diodes (OLEDs)

Coumarin derivatives are known for their luminescent properties, making them suitable for use in OLEDs . Benzyl 8-methoxy-2H-chromene-3-carboxylate could be investigated for its potential as an organic semiconductor or as a dopant to enhance the light-emitting efficiency of OLED devices.

Neuroscience: Neuroprotective Agents

Research into coumarin derivatives has indicated potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . Benzyl 8-methoxy-2H-chromene-3-carboxylate might be explored for its ability to protect neuronal cells from oxidative stress or to inhibit enzymes involved in neurodegeneration.

Agricultural Chemistry: Pesticide Development

The structural diversity of coumarins allows for their use in the development of pesticides . Benzyl 8-methoxy-2H-chromene-3-carboxylate could be a precursor for creating new compounds with insecticidal or fungicidal properties, contributing to the protection of crops and the reduction of agricultural pests.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

While specific future directions for benzyl 8-methoxy-2H-chromene-3-carboxylate are not available in the retrieved data, chromenes in general have attracted considerable attention as important structural motifs for the discovery of new drug candidates . They exhibit noteworthy potency in various biological activities, suggesting potential areas for future research .

properties

IUPAC Name

benzyl 8-methoxy-2H-chromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-20-16-9-5-8-14-10-15(12-21-17(14)16)18(19)22-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJKPZSLVLWSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 8-methoxy-2H-chromene-3-carboxylate

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